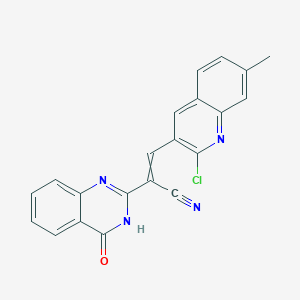
3-(2-Chloro-7-methylquinolin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(2-Chloro-7-methylquinolin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C21H13ClN4O and its molecular weight is 372.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(2-Chloro-7-methylquinolin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Structure
The compound features a quinoline moiety linked to a 4-oxo-3,4-dihydroquinazolin structure, which is crucial for its biological activity. The presence of chlorine and methyl groups enhances its pharmacological properties.
Molecular Formula
- Molecular Formula: C₁₈H₁₅ClN₄O
- Molecular Weight: 336.80 g/mol
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Solubility | Moderate |
| Melting Point | Not specified |
| LogP | Not specified |
Anticancer Activity
Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. The compound in focus has shown promising results in inhibiting the growth of various cancer cell lines through multiple mechanisms:
- mTORC Inhibition: It has been observed that compounds with a similar structure can inhibit the mTORC pathway, crucial for cell growth and proliferation. This inhibition leads to reduced tumor growth in vitro and in vivo models .
- Pim Kinase Inhibition: The compound may also act as an inhibitor of Pim kinases, which are involved in oncogenic signaling pathways. Inhibiting these kinases can lead to decreased phosphorylation of proteins involved in cancer progression .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest:
- Bacterial Inhibition: It has shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent.
- Fungal Activity: The compound also exhibits antifungal properties, particularly against Candida albicans.
The proposed mechanisms of action for this compound include:
- DNA Intercalation: Similar quinoline derivatives are known to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.
Study 1: Anticancer Efficacy
In a study published in Nature Cancer, researchers synthesized a series of quinoline derivatives and tested their efficacy against prostate cancer cell lines. The results showed that the compound significantly inhibited cell growth at concentrations as low as 5 µM, with a notable reduction in mTORC1 activity observed through Western blot analysis .
Study 2: Antimicrobial Testing
A separate study focused on the antimicrobial activity of quinoline derivatives found that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. Using the disc diffusion method, zones of inhibition were measured, showing effectiveness comparable to standard antibiotics .
Eigenschaften
IUPAC Name |
3-(2-chloro-7-methylquinolin-3-yl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4O/c1-12-6-7-13-9-14(19(22)24-18(13)8-12)10-15(11-23)20-25-17-5-3-2-4-16(17)21(27)26-20/h2-10H,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMFUWMNDNQAKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=C(C#N)C3=NC4=CC=CC=C4C(=O)N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













